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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933 Get Quote

This guide provides a detailed comparison of the preclinical toxicology profiles of the P2Y12

inhibitor AZD1283 and its more recent counterparts, including ticagrelor, prasugrel, and

clopidogrel. The information presented is intended for researchers, scientists, and drug

development professionals, with a focus on quantitative data, experimental methodologies, and

visual representations of key pathways and workflows.

Introduction to P2Y12 Inhibitors
P2Y12 inhibitors are a class of antiplatelet agents that play a crucial role in the prevention of

thrombotic events. They act by blocking the P2Y12 receptor on platelets, thereby inhibiting

platelet activation and aggregation. AZD1283 is a direct-acting, reversible P2Y12 antagonist

that belongs to the same chemical class as ticagrelor, which is its active metabolite. Clopidogrel

and prasugrel are thienopyridines, which are irreversible inhibitors that require metabolic

activation.

Comparative Preclinical Toxicology Data
The following tables summarize the available preclinical toxicology data for AZD1283,

ticagrelor, prasugrel, and clopidogrel.

Table 1: Single-Dose and Repeated-Dose Toxicity
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Compound
Animal
Species

Route of
Administration

NOAEL (No-
Observed-
Adverse-Effect
Level)

Key Findings

AZD1283 Rat, Dog Oral
20 mg/kg/day

(Rat, 26 weeks)

Increased

bleeding time. At

higher doses,

clinical signs

related to

hemorrhage

were observed.

Ticagrelor Rat, Dog Oral

100 mg/kg/day

(Rat, 26 weeks),

40 mg/kg/day

(Dog, 39 weeks)

Dose-dependent

increase in

bleeding time. At

higher doses,

evidence of

hemorrhage and

effects on red

blood cell

parameters.

Prasugrel Rat, Dog Oral

10 mg/kg/day

(Rat, 26 weeks),

1 mg/kg/day

(Dog, 39 weeks)

Increased

bleeding time. At

higher doses,

gastrointestinal

hemorrhage and

bone marrow

suppression

were noted.

Clopidogrel Rat, Dog Oral 50 mg/kg/day

(Rat, 52 weeks),

10 mg/kg/day

(Dog, 52 weeks)

Increased

bleeding time.

High doses were

associated with

liver toxicity

(enzyme

induction) and
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gastrointestinal

ulceration.

Table 2: Safety Pharmacology and Genotoxicity

Compound
Safety Pharmacology
Findings

Genotoxicity

AZD1283

No adverse effects on

cardiovascular, respiratory, or

central nervous system

function at therapeutic doses.

Not mutagenic or clastogenic

in a standard battery of in vitro

and in vivo assays.

Ticagrelor

No clinically relevant effects on

vital functions. At high doses,

transient effects on heart rate

were observed in dogs.

Negative in a comprehensive

range of genotoxicity tests.

Prasugrel
No significant effects on major

organ systems.

Not genotoxic in in vitro or in

vivo studies.

Clopidogrel

No adverse effects on

cardiovascular or respiratory

systems.

No evidence of genotoxic

potential.

Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below.

Repeated-Dose Toxicity Studies
Objective: To evaluate the potential toxicity of the compound after repeated administration

over a prolonged period.

Methodology:

Animal Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat)

and a non-rodent (e.g., Beagle dog).
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Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group

(vehicle only) are used. Dose levels are selected based on acute toxicity data.

Administration: The test compound is administered daily via the intended clinical route

(e.g., oral gavage) for a specified duration (e.g., 26 or 39 weeks).

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food

consumption, and water intake are recorded weekly.

Assessments: At the end of the study, blood and urine samples are collected for

hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are

weighed and examined macroscopically and microscopically.

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the

highest dose at which no adverse treatment-related findings are observed.

Safety Pharmacology Studies
Objective: To assess the potential effects of the compound on vital organ systems, including

the cardiovascular, respiratory, and central nervous systems.

Methodology:

Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs,

monkeys) are conducted to evaluate effects on blood pressure, heart rate, and

electrocardiogram (ECG) parameters. In vitro assays (e.g., hERG channel assay) are

used to assess the potential for QT interval prolongation.

Respiratory System: Whole-body plethysmography is used in rodents to measure

respiratory rate, tidal volume, and minute volume.

Central Nervous System: A functional observational battery (FOB) and automated tests of

motor activity are conducted in rodents to assess effects on behavior, coordination, and

sensory function.

Genotoxicity Assays
Objective: To determine if the compound can induce mutations or chromosomal damage.
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Methodology: A standard battery of tests is performed:

Ames Test: An in vitro assay using strains of Salmonella typhimurium and Escherichia coli

to detect gene mutations.

In Vitro Mammalian Cell Gene Mutation Test: Typically performed using mouse lymphoma

cells to assess for gene mutations.

In Vitro or In Vivo Chromosomal Aberration Test: An in vitro test using cultured mammalian

cells (e.g., human lymphocytes) or an in vivo test (e.g., rodent bone marrow micronucleus

test) to evaluate for chromosomal damage.
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Caption: P2Y12 receptor signaling pathway and points of inhibition.
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Caption: Generalized preclinical toxicology testing workflow.

To cite this document: BenchChem. [Preclinical Toxicology Profile: A Comparative Analysis of
AZD1283 and Newer P2Y12 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665933#preclinical-toxicology-comparison-of-
azd1283-and-newer-p2y12-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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